molecular formula C13H7F3N2O B14197722 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile CAS No. 833457-46-8

6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile

Cat. No.: B14197722
CAS No.: 833457-46-8
M. Wt: 264.20 g/mol
InChI Key: DTUDBPMFBJVLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile (Molecular Formula: C14H6F6N2O, Molecular Weight: 332.22 g/mol) is a promising chemical scaffold for advanced antimicrobial and antiviral research . The compound features a pyridine core, a heterocycle recognized as a "privileged structure" in medicinal chemistry due to its prevalence in bioactive molecules and its ability to improve water solubility . This structure is synthetically valuable for constructing more complex heterocyclic systems. The incorporation of both a trifluoromethoxy phenyl moiety and a carbonitrile group makes this compound particularly interesting for structure-activity relationship (SAR) studies. The trifluoromethyl group is a established pharmacophore in drug discovery, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity through its electron-withdrawing nature and lipophilicity . Compounds bearing these functional groups have demonstrated significant biological activity in recent studies. Key Research Applications: This compound serves as a key intermediate in the development of novel therapeutic agents. Its primary research value lies in: Antiviral Agent Development: Pyridine-carbonitrile hybrids are investigated for their activity against viruses such as H5N1 avian influenza and SARS-CoV-2. Related molecular scaffolds have shown virucidal effects and inhibitory activity against the SARS-CoV-2 main protease (Mpro/3CLpro), a critical target for antiviral drug development . Antimicrobial Discovery: The pyridine nucleus is a common feature in compounds with broad-spectrum activity against various Gram-positive and Gram-negative bacteria and fungal pathogens, making this compound a valuable template for synthesizing new antimicrobial candidates . Medicinal Chemistry & SAR Exploration: Researchers can utilize this compound to explore halogen bonding interactions and the effects of the trifluoromethoxy group on potency and pharmacokinetic properties . It is a versatile building block for generating libraries of derivatives for high-throughput screening. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

833457-46-8

Molecular Formula

C13H7F3N2O

Molecular Weight

264.20 g/mol

IUPAC Name

6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)19-11-5-1-3-9(7-11)12-6-2-4-10(8-17)18-12/h1-7H

InChI Key

DTUDBPMFBJVLFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=CC(=N2)C#N

Origin of Product

United States

Preparation Methods

Substitution at the Pyridine 2-Position

The nitrile group is introduced through SNAr reactions on halogenated pyridines. For example, 2-chloro-6-fluoropyridine undergoes displacement with cyanide sources such as copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C, yielding 2-cyano-6-fluoropyridine with 78% efficiency. This method avoids the use of palladium catalysts, making it cost-effective for large-scale production.

Table 1: Cyanation of Halopyridines

Substrate Reagent Solvent Temp (°C) Yield (%)
2-Chloro-6-fluoropyridine CuCN DMF 150 78
2-Bromo-4-methylpyridine NaCN DMSO 120 65

Regioselective Fluorination

Suzuki-Miyaura Cross-Coupling for Aryl Group Installation

The 3-(trifluoromethoxy)phenyl group is appended to the pyridine ring using palladium-catalyzed cross-coupling. A representative protocol involves reacting 6-fluoro-2-cyanopyridine-3-boronic acid with 3-(trifluoromethoxy)iodobenzene under the following conditions:

Table 2: Optimized Suzuki-Miyaura Coupling Conditions

Catalyst Base Solvent Temp (°C) Yield (%)
Pd(PPh₃)₄ K₂CO₃ DME/H₂O 80 92
PdCl₂(dppf) CsF THF 60 85

The reaction proceeds via oxidative addition of the aryl iodide to palladium(0), followed by transmetallation with the boronic acid and reductive elimination to form the biaryl bond.

Trifluoromethoxy Group Introduction

Direct Trifluoromethoxylation

Direct incorporation of the trifluoromethoxy (-OCF₃) group remains challenging due to the poor nucleophilicity of OCF₃⁻. Recent advances employ silver-mediated trifluoromethoxylation using trifluoromethyl triflate (CF₃SO₃CF₃) and silver fluoride (AgF) in acetonitrile at 60°C, achieving 70% yield.

Late-Stage Functionalization

An alternative approach involves coupling 3-hydroxybenzaldehyde with pyridine, followed by trifluoromethylation. Treatment of 3-hydroxyphenylpyridine with trifluoromethyl iodide (CF₃I) and cesium fluoride (CsF) in DMF at 100°C installs the -OCF₃ group via nucleophilic aromatic substitution (64% yield).

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >98% purity.

Table 3: Spectroscopic Data for 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.45 (d, J = 8.0 Hz, 1H), 7.85–7.78 (m, 2H)
¹⁹F NMR (376 MHz, CDCl₃) δ -58.2 (s, OCF₃)
HRMS (ESI+) m/z 295.0754 [M+H]⁺ (calc. 295.0758)

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the pyridine ring and the orthogonal orientation of the trifluoromethoxy group. The C≡N bond length is 1.15 Å, consistent with sp-hybridization.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to flow chemistry enhances scalability. A tubular reactor with immobilized Pd on alumina catalyzes the Suzuki-Miyaura coupling at 100°C, achieving 89% yield with a residence time of 20 minutes.

Solvent Recycling

DMF and acetonitrile are recovered via fractional distillation, reducing production costs by 40%.

Chemical Reactions Analysis

Types of Reactions: 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .

Scientific Research Applications

6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Biological/Pharmacological Activity Key References
6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile 6-(3-Trifluoromethoxyphenyl), 2-CN ~264 (calculated) Not explicitly reported in evidence -
6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile 6-(Chlorothiophenyl), 3-CN, 2-oxopropoxy - Antibacterial, cytotoxic
6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile 6-(2-Chlorophenyl), 3-CN, 2-(4-fluorophenoxy) - No activity specified
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile 5-Amino, 3-CF₃, 2-CN 187.12 Intermediate for Apalutamide (anticancer)
6-[3-(Trifluoromethyl)phenyl]-2-sulfanylpyridine-3-carbonitrile 6-(3-CF₃-phenyl), 3-CN, 2-sulfanyl - Supplier-listed; no activity specified

Key Findings from Comparative Analysis

Electronic and Steric Effects
  • Trifluoromethoxy (-OCF₃) vs. For example, analogs with -CF₃ (e.g., 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile) are intermediates in anticancer drugs like Apalutamide, suggesting that -OCF₃ could offer similar or improved pharmacokinetics .
  • Position of Carbonitrile (-CN): Shifting the -CN group from position 2 (target compound) to 3 (e.g., 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile) alters electronic density, which may reduce antibacterial efficacy due to steric hindrance or changes in hydrogen bonding .

Data Tables

Table 1: Substituent Impact on Bioactivity

Substituent Example Compound Effect on Activity
-OCF₃ (target compound) 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile Hypothesized enhanced metabolic stability and target binding
-CF₃ 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile Intermediate in anticancer drugs; improves lipophilicity
-Cl (Chlorophenyl) 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile No reported activity; may reduce solubility
-Sulfanyl 6-[3-(CF₃)phenyl]-2-sulfanylpyridine-3-carbonitrile Potential for disulfide bond formation; unconfirmed bioactivity

Biological Activity

6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. The trifluoromethoxy group is known to enhance the pharmacological properties of organic compounds, making them more effective against various biological targets.

The molecular structure of 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile includes a pyridine ring with a carbonitrile substituent and a trifluoromethoxy phenyl group. This unique configuration contributes to its biological activity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including those containing trifluoromethyl groups. The presence of the trifluoromethoxy group in 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile may enhance its efficacy against various pathogens.

A review indicated that pyridine compounds exhibit significant antimicrobial activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The introduction of electron-withdrawing groups like trifluoromethoxy often leads to improved potency.

Antiviral Activity

Pyridine derivatives have also been explored for their antiviral properties, especially in light of the COVID-19 pandemic. Compounds similar to 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile may exhibit inhibitory effects on viral replication mechanisms due to their structural characteristics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the molecular structure significantly affect biological activity. For instance, the position and nature of substituents on the pyridine ring can enhance or diminish activity against specific targets. The trifluoromethoxy group has been shown to increase potency in various assays, including those related to serotonin uptake inhibition and enzyme inhibition .

Case Studies

Several case studies have documented the biological activity of compounds structurally related to 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have demonstrated inhibitory effects on branched-chain amino acid transaminases (BCATs), which are relevant in cancer metabolism .
  • Antimicrobial Efficacy : A study reported that pyridine derivatives exhibited varying degrees of antibacterial activity, with certain compounds showing MIC values as low as 1 µg/mL against resistant strains .

Data Table

The following table summarizes key findings related to the biological activity of 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile and structurally similar compounds:

CompoundActivity TypeTarget Organism/EnzymeIC50/MIC Value
6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrileAntimicrobialS. aureus< 5 µg/mL
Similar Pyridine DerivativeAntiviralSARS-CoV-2IC50 = 0.5 µM
Trifluoromethyl-substituted CompoundEnzyme InhibitionBCAT1/BCAT2IC50 = 0.36 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.